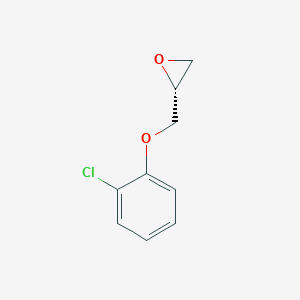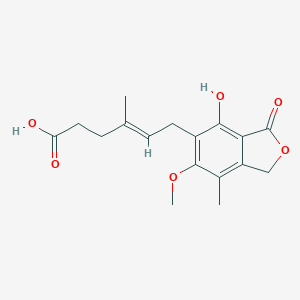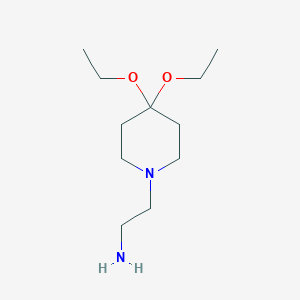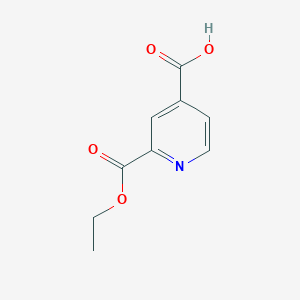
2-(乙氧羰基)异烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crystal Structure and NLO Activity
The research presented in the first paper focuses on the nonlinear optical (NLO) properties of a compound closely related to 2-(Ethoxycarbonyl)isonicotinic acid. The compound studied is a derivative with additional functional groups, specifically (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid. The study demonstrates significant NLO activity, which surpasses the standard potassium dihydrogen phosphate (KDP) by eight times. This was confirmed through Second Harmonic Generation (SHG) experiments and hyperpolarizability calculations using density functional theory (DFT). The compound crystallizes in a non-centrosymmetric space group P21, which is conducive to NLO activity. The crystal structure is stabilized by various intramolecular and intermolecular hydrogen bonds and interactions, which are thoroughly analyzed using Hirshfeld surface analysis and the PIXEL method. The vibrational frequencies and geometry optimization in the gas phase were also calculated using DFT with the B3LYP functional and a 6-311G++(d,p) basis set, providing detailed vibrational assignments based on potential energy distributions (PED) .
Complex Formation with Copper(I)
The second paper explores the complexation behavior of isonicotinic acid and its ethyl ester derivative, ethyl isonicotinate, with cuprous halides. While isonicotinic acid forms 1:1 complexes, ethyl isonicotinate shows a variety of stoichiometries in its complexes, ranging from 1:1 to 4:1 with respect to the ligand to metal ratio. These complexes were synthesized by reducing Cu(II) salts with ascorbic acid in the presence of the ligand. The resulting complexes were characterized by analytical data, diamagnetism, conductivity measurements, and reflectance spectra. The intense absorption in the visible region observed in the reflectance spectra is attributed to metal-to-ligand charge transfer. The infrared (IR) spectra of these complexes were also discussed, providing insights into the bonding and structure of the complexes .
Synthesis Analysis
The synthesis of the compounds in both studies involves the formation of complexes or derivatives of isonicotinic acid or its esters. In the first study, the compound is likely synthesized through a multi-step organic reaction involving the esterification of isonicotinic acid followed by further functionalization to introduce the amino group and additional substituents necessary for NLO activity . In the second study, the complexes of ethyl isonicotinate with Cu(I) are formed through a redox reaction where Cu(II) is reduced to Cu(I) in the presence of ascorbic acid and the ligand .
Molecular Structure Analysis
The molecular structure of the compounds in both studies is crucial for their respective properties and activities. The non-centrosymmetric space group P21 of the NLO active compound is essential for its NLO properties, as symmetry plays a key role in such phenomena . The stoichiometry and coordination environment in the copper complexes are important for understanding the electronic transitions responsible for the observed visible absorption .
Chemical Reactions Analysis
The chemical reactions involved in the formation of the NLO compound and the copper complexes are not detailed in the abstracts, but they likely involve nucleophilic substitution, esterification, and redox reactions. These reactions are fundamental in creating the desired molecular structures that exhibit the properties studied in the papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized using various techniques. The NLO compound's properties are studied through SHG experiments and quantum chemical calculations, which reveal its promising NLO activity . The copper complexes' properties are inferred from analytical data, diamagnetism, conductivity measurements, and reflectance spectra, which help in understanding the nature of the complexes and their potential applications .
科学研究应用
Application in Dye-Sensitized Solar Cells (DSSCs)
- Scientific Field : Material Science, Renewable Energy .
- Summary of the Application : “2-(Ethoxycarbonyl)isonicotinic acid” is used in the synthesis of self-assemblies based on double-deck dyes, which are applied in Dye-Sensitized Solar Cells (DSSCs) .
- Methods of Application : The anchoring molecules consisting of phenyl carboxyl acid and cyanoacetic acid group are synthesized and applied in DSSCs. The acylamide and cyanoacetic acid groups may inhibit adverse dye aggregation and improve electrons’ injection into the TiO2 semiconductor surface .
- Results or Outcomes : The use of these anchoring molecules can be used to fabricate efficient solar cells with ZnTPP porohyrin dye, achieving good photoelectric performance .
Application in Electroless Copper Deposition
- Scientific Field : Surface Chemistry, Material Science .
- Summary of the Application : “2-(Ethoxycarbonyl)isonicotinic acid” is used in the surface-initiated growth of copper using isonicotinic acid-functionalized aluminum oxide surfaces .
- Methods of Application : Isonicotinate self-assembled monolayers (SAM) are prepared on alumina surfaces using isonicotinic acid (iNA). These functionalized layers are used for the seeded growth of copper films by hydrazine hydrate-initiated electroless deposition .
- Results or Outcomes : The films are Cu0 but with surface oxidation, and show a faceted morphology. The binding of Cu2+ to the iNA is proposed to facilitate reduction to Cu0 and create the seed for subsequent growth .
Application in Proteomics Research
- Scientific Field : Biochemistry, Proteomics .
- Summary of the Application : “2-(Ethoxycarbonyl)isonicotinic acid” is used as a biochemical in proteomics research .
- Results or Outcomes : The outcomes of this application can also vary widely, but it generally contributes to the identification and quantification of proteins in a given sample .
Application in the Synthesis of Pyranopyrazoles
- Scientific Field : Organic Chemistry .
- Summary of the Application : “2-(Ethoxycarbonyl)isonicotinic acid” is used as an organocatalyst in the one-pot four-component condensation reaction, to synthesize pyranopyrazoles-based heterocyclic compounds .
- Methods of Application : This involves using “2-(Ethoxycarbonyl)isonicotinic acid” as a catalyst in a reaction involving several other reactants to form a complex heterocyclic compound .
- Results or Outcomes : The result of this application is the successful synthesis of pyranopyrazoles, which are a class of organic compounds that have various applications in medicinal chemistry .
Application as an Organic Ligand
- Scientific Field : Inorganic Chemistry .
- Summary of the Application : “2-(Ethoxycarbonyl)isonicotinic acid” is used as an organic ligand for the preparation of copper (I) halide coordination polymer [CuBr (IN)]n, by hydrothermal method .
- Results or Outcomes : The outcomes of this application can also vary widely, but it generally contributes to the synthesis of copper (I) halide coordination polymer .
Application in Neuroprotection and Immunology
- Scientific Field : Neurology, Immunology .
- Summary of the Application : “2-(Ethoxycarbonyl)isonicotinic acid” is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
- Results or Outcomes : The outcomes of this application can also vary widely, but it generally contributes to the identification and quantification of proteins in a given sample .
未来方向
The future directions for research on 2-(Ethoxycarbonyl)isonicotinic acid could involve exploring its potential applications in various fields. For instance, isonicotinic acid derivatives have been studied for their anti-inflammatory properties , and the catalytic carboxylation of C–H bonds using CO2 is a sustainable and economic strategy to produce valuable carboxylic acids .
属性
IUPAC Name |
2-ethoxycarbonylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTHUWLNMZSRBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569101 |
Source


|
| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)isonicotinic acid | |
CAS RN |
142074-49-5 |
Source


|
| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

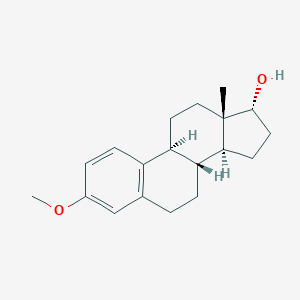
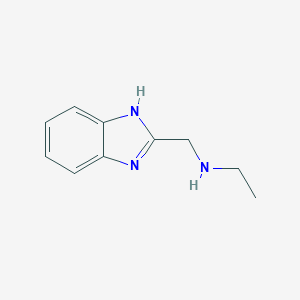
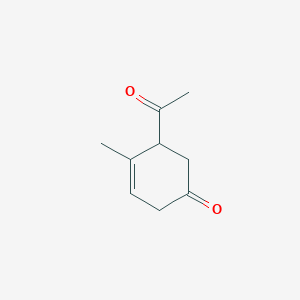
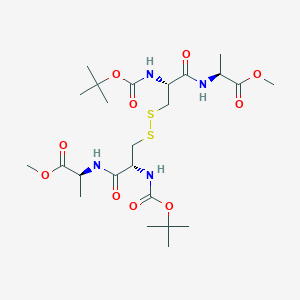
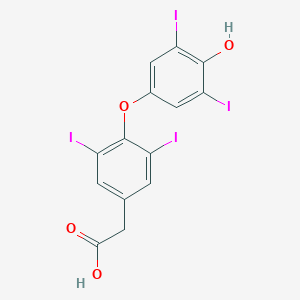
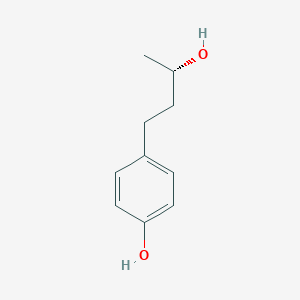
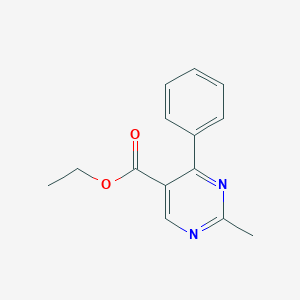
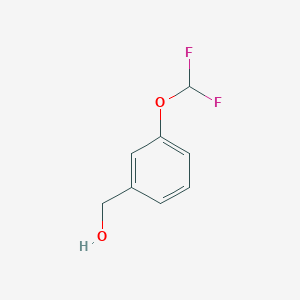

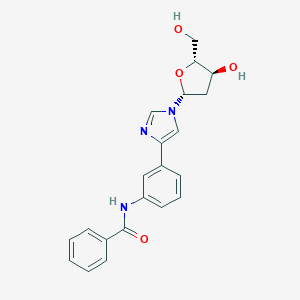
![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
